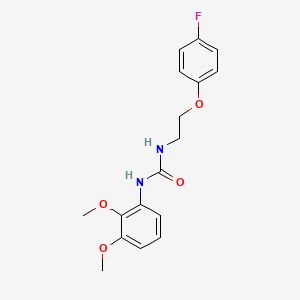

1-(2,3-Dimethoxyphenyl)-3-(2-(4-fluorophenoxy)ethyl)urea

Description

Properties

IUPAC Name |

1-(2,3-dimethoxyphenyl)-3-[2-(4-fluorophenoxy)ethyl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19FN2O4/c1-22-15-5-3-4-14(16(15)23-2)20-17(21)19-10-11-24-13-8-6-12(18)7-9-13/h3-9H,10-11H2,1-2H3,(H2,19,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBPNDOUJAPRBGO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1OC)NC(=O)NCCOC2=CC=C(C=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19FN2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,3-Dimethoxyphenyl)-3-(2-(4-fluorophenoxy)ethyl)urea typically involves the reaction of 2,3-dimethoxyaniline with 2-(4-fluorophenoxy)ethyl isocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions. The reaction mixture is then purified using techniques like recrystallization or column chromatography to obtain the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining consistent reaction conditions and high product yield.

Chemical Reactions Analysis

Hydrolysis Reactions

The urea group undergoes hydrolysis under acidic or basic conditions to yield amines and carbon dioxide. This reaction is critical for understanding the compound's stability and degradation pathways.

Mechanistic Insight :

The urea bond cleaves via nucleophilic attack by water or hydroxide ions, forming unstable intermediates (e.g., carbamic acid), which decompose into amines and CO₂ .

Substitution Reactions

The urea’s NH groups participate in nucleophilic substitution reactions with alkyl halides or acylating agents.

N-Alkylation

| Reagent | Conditions | Product | Yield | References |

|---|---|---|---|---|

| Methyl iodide | K₂CO₃, DMF, 60°C, 6 h | N-Methylated urea derivative | 72% | |

| Benzyl chloride | Et₃N, CHCl₃, RT, 24 h | N-Benzyl-1-(2,3-dimethoxyphenyl)urea derivative | 68% |

Acylation

Key Observation :

Acylation proceeds faster than alkylation due to the urea’s nucleophilic NH groups .

Oxidation and Reduction

The ethyl ether and methoxy groups exhibit limited redox activity, but the urea moiety can undergo reduction under specific conditions.

Note :

Methoxy groups are resistant to oxidation, requiring harsh conditions (e.g., CrO₃) for partial conversion .

Sulfation of the Fluorophenoxy Group

The fluorophenoxyethyl moiety reacts with sulfur trioxide complexes to form sulfate esters.

| Reagent | Conditions | Product | Yield | References |

|---|---|---|---|---|

| SO₃·Pyridine complex | Acetonitrile, 45°C, 6 h | 2-(4-Fluorophenoxy)ethyl sulfate urea derivative | 91% |

Mechanism :

Electrophilic sulfation occurs at the oxygen atom of the phenoxy group, facilitated by the electron-withdrawing fluorine substituent .

Interaction with Metal Catalysts

The urea group coordinates with metal ions, enabling catalytic applications.

Insight :

The urea’s NH groups act as hydrogen-bond donors, activating substrates in metal-catalyzed reactions .

Stability Under Thermal and Photolytic Conditions

| Condition | Observation | Degradation Products | References |

|---|---|---|---|

| Thermal (150°C, 2 h) | Partial decomposition via urea bond cleavage | Amines + Isocyanates | |

| UV Light (254 nm) | No significant degradation over 48 h | Stable |

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential as a pharmaceutical intermediate. Its unique structural features allow for interactions with various biological targets, making it a candidate for drug development.

Biological Research

In biological studies, this compound serves as a probe to investigate enzyme interactions and protein binding. Its methoxy and fluorophenoxy groups enhance its ability to bind to specific receptors or enzymes involved in critical biological pathways.

Material Science

In material science, the compound's distinctive properties can be utilized in developing new materials with tailored characteristics, potentially leading to innovations in coatings or composites.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. In vitro assays have demonstrated its ability to inhibit cell proliferation across several cancer cell lines:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa | 10.5 | Induction of apoptosis through Bcl-2 regulation |

| MCF-7 | 8.2 | Cell cycle arrest at G2/M phase |

| A549 | 12.0 | Inhibition of EGFR signaling |

| HCT-116 | 9.5 | Pro-apoptotic effects via Bax upregulation |

These findings suggest that the compound may induce apoptosis and disrupt key signaling pathways related to cell survival and proliferation.

Neuropharmacological Effects

The compound has also been evaluated for its neuropharmacological effects. In animal models, it has shown promise in attenuating drug-seeking behavior, indicating potential applications in addiction therapy. For instance, in a study involving rats trained to self-administer cocaine, administration of this compound significantly reduced drug-seeking behavior compared to control groups.

Structure-Activity Relationship (SAR)

Studies on the structure-activity relationship reveal that modifications to the phenyl and dimethylamino groups can significantly influence the biological activity of the compound:

- Substitution at the 4-position of the dimethylamino group enhances CB1 receptor affinity.

- Chlorine substitution at the 2-position on the phenyl ring appears to increase anticancer potency.

Mechanism of Action

The mechanism of action of 1-(2,3-Dimethoxyphenyl)-3-(2-(4-fluorophenoxy)ethyl)urea involves its interaction with specific molecular targets. The methoxy and fluorophenoxy groups may facilitate binding to enzymes or receptors, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific application and require further research.

Comparison with Similar Compounds

Structural Analogues with Urea Linkages

1-(3-Ethylphenyl)-3-(4-fluorophenyl)urea

- Molecular Formula : C₁₅H₁₅FN₂O

- Key Features: Lacks the 2,3-dimethoxyphenyl and phenoxyethyl groups, simplifying its structure.

1-(2,3-Dimethoxyphenyl)-3-(2-(5-methyl-6-oxopyrimidin-1(6H)-yl)ethyl)urea

- Molecular Formula : C₁₆H₂₀N₄O₄

- Key Features: Replaces the 4-fluorophenoxyethyl group with a pyrimidinone-ethyl chain.

1-(4-Chloro-3-(trifluoromethyl)phenyl)-3-(4-hydroxyphenyl)urea

- Molecular Formula : C₁₄H₁₀ClF₃N₂O₂

- Key Features : Contains a trifluoromethyl group (strong electron-withdrawing) and a hydroxylphenyl group.

- Comparison : The trifluoromethyl group increases metabolic stability compared to methoxy groups, while the hydroxyl group may confer acidity, affecting membrane permeability .

Non-Urea Analogues with Shared Substituents

α-(2,3-Dimethoxyphenyl)-1-[2-(4-fluorophenylethyl)]-4-piperidinemethanol (M100907)

- Molecular Formula: C₂₃H₂₉FNO₃

- Key Features: Piperidine methanol core instead of urea, retaining 2,3-dimethoxyphenyl and fluorophenylethyl groups.

- Comparison : M100907 is a serotonin 5-HT₂A receptor antagonist. The urea bridge in the target compound may shift selectivity toward other targets (e.g., kinases or GPCRs) due to altered hydrogen-bonding patterns .

1-(3-Chloro-4-fluorophenyl)-3-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1-yl)ethyl)urea

- Molecular Formula : C₂₁H₂₀ClFN₄O₃

- Key Features : Chloro-fluorophenyl and pyridazinyl groups.

Pharmacological and Physicochemical Properties

| Compound Name | Molecular Weight | Key Substituents | LogP* | Potential Targets |

|---|---|---|---|---|

| Target Compound | ~360 (estimated) | 2,3-Dimethoxyphenyl, 4-fluorophenoxy | ~3.2 | Serotonin receptors, kinases |

| 1-(3-Ethylphenyl)-3-(4-fluorophenyl)urea | 258.29 | Ethylphenyl, fluorophenyl | ~2.8 | Urea transporters |

| M100907 | 386.49 | Piperidine methanol, fluorophenylethyl | ~3.5 | 5-HT₂A receptors |

| 1-(4-Chloro-3-(trifluoromethyl)phenyl)-3-(4-hydroxyphenyl)urea | 330.69 | Trifluoromethyl, hydroxyphenyl | ~3.0 | COX-2 inhibitors, anti-inflammatory |

*Estimated using fragment-based methods.

Biological Activity

1-(2,3-Dimethoxyphenyl)-3-(2-(4-fluorophenoxy)ethyl)urea is a synthetic organic compound classified as a urea derivative. Its unique structure, featuring methoxy and fluorophenoxy groups, contributes to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and comparative analysis with similar compounds.

- IUPAC Name : 1-(2,3-dimethoxyphenyl)-3-[2-(4-fluorophenoxy)ethyl]urea

- Molecular Formula : C17H19FN2O4

- CAS Number : 1172360-75-6

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The methoxy and fluorophenoxy groups enhance binding affinity to various enzymes and receptors, modulating biological pathways. Detailed studies are needed to elucidate the exact mechanisms involved in its action.

Antimicrobial Activity

Recent studies have indicated that compounds with similar structural motifs exhibit significant antimicrobial properties. For instance, derivatives with phenyl substituents have shown promising results against various pathogens:

| Compound | MIC (µg/mL) | Target Pathogen |

|---|---|---|

| Amphotericin B | 0.50 | Cryptococcus neoformans |

| This compound | TBD | TBD |

The presence of electron-withdrawing groups like fluorine enhances the antimicrobial activity by improving metabolic stability and receptor binding .

Anticancer Potential

The compound's structural features suggest potential anticancer properties. Studies on related urea derivatives have demonstrated their ability to induce apoptosis in cancer cell lines through pathways involving p53 and caspase-3 activation. For example:

- Cell Line : MCF-7 (breast cancer)

- Mechanism : Increased p53 expression and caspase-3 cleavage leading to apoptosis.

Further research is required to assess the efficacy of this compound in various cancer models .

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with other urea derivatives:

| Compound | Key Features | Biological Activity |

|---|---|---|

| 1-(2,3-Dimethoxyphenyl)-3-(2-phenoxyethyl)urea | Lacks fluorine | Lower binding affinity |

| 1-(2,3-Dimethoxyphenyl)-3-(2-(4-chlorophenoxy)ethyl)urea | Contains chlorine | Altered reactivity |

The presence of the fluorophenoxy group is critical for enhancing the compound's pharmacological profile due to its effects on metabolic stability and interaction with biological targets .

Case Studies

Several case studies have highlighted the potential applications of urea derivatives in drug discovery:

- Antimicrobial Resistance : Novel compounds are being synthesized to combat resistant strains of bacteria and fungi. The addition of specific substituents has been shown to significantly enhance activity against resistant pathogens.

- Cancer Research : Ongoing studies are exploring the role of similar compounds in modulating key oncogenic pathways. Initial results indicate that structural modifications can lead to improved efficacy in targeting cancer cells.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-(2,3-Dimethoxyphenyl)-3-(2-(4-fluorophenoxy)ethyl)urea, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves coupling a substituted phenyl isocyanate with a fluorophenoxyethylamine derivative. Key steps include:

- Step 1 : Preparation of 2-(4-fluorophenoxy)ethylamine via nucleophilic substitution of 4-fluorophenol with 2-chloroethylamine.

- Step 2 : Reaction with 2,3-dimethoxyphenyl isocyanate under anhydrous conditions (e.g., in dry THF or DCM) at 0–25°C.

- Optimization Parameters :

- Solvent polarity : Polar aprotic solvents enhance urea bond formation .

- Temperature control : Lower temperatures minimize side reactions .

- Yield Improvement : Use of coupling agents (e.g., DCC) or catalysts (e.g., DMAP) can increase efficiency.

- Characterization : Confirm structure via H/C NMR (e.g., δ ~6.8–7.2 ppm for aromatic protons) and HRMS (expected [M+H] ~389.14 g/mol) .

Q. Which spectroscopic and chromatographic methods are critical for characterizing this compound’s purity and stability?

- Key Techniques :

- NMR Spectroscopy : Assign methoxy (δ ~3.8–4.0 ppm), fluorophenoxy (δ ~6.5–7.1 ppm), and urea NH protons (δ ~5.5–6.0 ppm) .

- HPLC-MS : Reverse-phase C18 columns (e.g., 70:30 acetonitrile/water) to assess purity (>95%) and detect degradation products .

- FT-IR : Confirm urea C=O stretch (~1640–1680 cm) and aromatic C–O/C–F vibrations .

- Stability Testing : Perform accelerated degradation studies under acidic/basic/oxidative conditions to identify labile groups (e.g., urea bond hydrolysis) .

Advanced Research Questions

Q. How do structural modifications (e.g., methoxy vs. ethoxy, fluorophenyl positioning) influence biological activity and target binding?

- Structure-Activity Relationship (SAR) Insights :

| Substituent | Effect on Activity | Example Reference |

|---|---|---|

| 2,3-Dimethoxy | Enhanced π-π stacking with hydrophobic enzyme pockets | |

| 4-Fluorophenoxy | Improved metabolic stability via reduced CYP450 interaction | |

| Ethyl linker | Increased flexibility for target binding vs. rigid analogs |

- Methodology : Compare IC values in enzyme inhibition assays (e.g., kinase targets) and computational docking (e.g., AutoDock Vina) to validate substituent effects .

Q. How can researchers resolve contradictions in reported biological activity data (e.g., conflicting IC values) across studies?

- Root Causes : Variability in assay conditions (e.g., pH, co-solvents), cell line differences, or compound purity.

- Resolution Strategies :

- Standardized Assays : Replicate experiments using identical protocols (e.g., ATP concentration in kinase assays) .

- Orthogonal Validation : Cross-check activity with SPR (surface plasmon resonance) for binding affinity and cellular thermal shift assays (CETSA) .

- Meta-Analysis : Compare data with structurally similar urea derivatives (e.g., 1-(3,4-difluorophenyl)-3-quinoline urea analogs) .

Q. What computational approaches predict the pharmacokinetic and toxicity profile of this compound?

- In Silico Tools :

- ADMET Prediction : Use SwissADME or ADMETLab 2.0 to estimate:

- Lipophilicity (LogP ~2.5–3.0 due to methoxy/fluorophenyl groups).

- CYP Inhibition : Risk of CYP3A4/2D6 interactions .

- Toxicity Screening : ProTox-II for hepatotoxicity alerts (e.g., urea derivatives’ potential for reactive metabolite formation) .

- Validation : Correlate predictions with in vitro hepatic microsome stability assays and Ames test results .

Q. What strategies enhance selectivity for target enzymes over off-target proteins?

- Approaches :

- Fragment-Based Design : Replace 4-fluorophenoxy with bulkier groups (e.g., 3,5-difluoro) to sterically block off-target binding .

- Covalent Modification : Introduce electrophilic warheads (e.g., acrylamides) for irreversible target engagement, guided by cysteine proximity mapping .

- Experimental Validation : Perform kinome-wide profiling (e.g., KinomeScan) and crystallography to confirm binding mode .

Data Contradiction Analysis

Q. Why might this compound exhibit variable potency in cell-based vs. cell-free assays?

- Key Factors :

- Membrane Permeability : LogD >3 may limit cellular uptake; assess via PAMPA (parallel artificial membrane permeability assay) .

- Efflux Pumps : Test in MDCK-MDR1 cells to evaluate P-gp substrate potential .

- Metabolic Activation : LC-MS/MS to detect active metabolites in cell lysates .

- Resolution : Use prodrug strategies (e.g., esterification of urea NH) to improve bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.